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Compound of Interest

Compound Name: 2,5-Diphenyl-1,3-thiazol-4-ol

Cat. No.: B1296373

An In-depth Technical Guide to 2,5-Diphenyl-1,3-
thiazol-4-ol

This technical guide provides a comprehensive overview of the physical and chemical
properties, synthesis, and potential biological activities of the heterocyclic compound 2,5-
Diphenyl-1,3-thiazol-4-ol. The content is tailored for researchers, scientists, and professionals
in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

2,5-Diphenyl-1,3-thiazol-4-ol is an aromatic heterocyclic compound with the molecular
formula C1sH11NOS.[1] It features a central thiazole ring substituted with two phenyl groups at
positions 2 and 5, and a hydroxyl group at position 4. This substitution pattern significantly
influences its chemical reactivity, solubility, and potential for biological interactions. The
presence of both phenyl groups contributes to the molecule's aromaticity and hydrophobicity,
while the hydroxyl group introduces a polar site capable of hydrogen bonding.[1]

A crucial aspect of 2,5-Diphenyl-1,3-thiazol-4-ol is its existence in a tautomeric equilibrium
with its keto form, 2,5-diphenyl-1,3-thiazolidin-4-one. This phenomenon is common in
heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen, such as in 2-
hydroxypyridine/2-pyridone systems.[2][3] The equilibrium between the enol (hydroxyl) and
keto (oxo) forms is influenced by factors such as the solvent's polarity, with polar solvents often
favoring the keto tautomer.[2][4]
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Caption: Tautomeric equilibrium between the enol and keto forms.

Quantitative physical properties for 2,5-Diphenyl-1,3-thiazol-4-ol are not widely reported in the
literature, with many databases listing values as "not available."[5][6] However, data for the
structurally similar compound 2-phenyl-1,3-thiazol-4-ol is available and can provide an

estimate.

Property Value Reference
Molecular Formula C1sH11NOS [1]
Molecular Weight 253.32 g/mol [1]
CAS Number 59484-42-3 [7]
Melting Point Not Available [5]1[6]
Boiling Point Not Available [51[6]
Predicted Melting Point (for 2-

_ 119-121 °C [8]
phenyl-1,3-thiazol-4-ol)
Predicted Boiling Point (for 2-

351.7 °C at 760 mmHg [8]

phenyl-1,3-thiazol-4-ol)

Synthesis Methodology

A plausible and widely used method for the synthesis of the thiazole ring is the Hantzsch
thiazole synthesis.[9][10][11] This reaction involves the condensation of an a-haloketone with a
thioamide. For the synthesis of 2,5-Diphenyl-1,3-thiazol-4-ol, a suitable starting material
would be 2-bromo-2-phenylacetophenone and thiobenzamide. The general workflow for this
synthesis is outlined below.
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Start Materials:
- 2-bromo-2-phenylacetophenone
- Thiobenzamide
- Solvent (e.g., Ethanol)

Proposed Synthesis Workflow

Reaction:
- Hantzsch Thiazole Synthesis
- Reflux with stirring

Work-up:
- Cool reaction mixture

- Neutralize with base (e.g., NaHCO3)

- Filter the precipitate

Purification:
- Recrystallization from a suitable solvent
(e.g., Ethanol/Water)

Characterization:
- Melting Point Determination
-TLC
- Spectroscopic Analysis (NMR, IR, MS)

Click to download full resolution via product page

Caption: Proposed Hantzsch synthesis workflow.
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Experimental Protocol (Proposed)

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, dissolve 2-bromo-2-phenylacetophenone (1 equivalent) and thiobenzamide (1
equivalent) in a suitable solvent such as ethanol.

Reaction Execution: Heat the reaction mixture to reflux with constant stirring. Monitor the
progress of the reaction using thin-layer chromatography (TLC). The reaction time can vary
but is typically in the range of several hours.

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium
bicarbonate, to precipitate the crude product.

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold
water. Further purify the crude product by recrystallization from an appropriate solvent
system (e.g., ethanol/water) to obtain the pure 2,5-Diphenyl-1,3-thiazol-4-ol.

Characterization: Confirm the identity and purity of the synthesized compound by
determining its melting point and analyzing it using spectroscopic techniques such as NMR,
IR, and mass spectrometry.

Spectroscopic Properties (Predicted)

While experimental spectra for 2,5-Diphenyl-1,3-thiazol-4-ol are not readily available, the

expected spectral characteristics can be predicted based on the analysis of structurally similar
compounds.[12][13]
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Spectroscopic Technique

Predicted Characteristic Signals

1H NMR

- Aromatic Protons: Multiple signals in the range
of 3 7.0-8.5 ppm corresponding to the two
phenyl rings. - OH Proton: A broad singlet, the
chemical shift of which would be dependent on
the solvent and concentration. This signal may

be exchangeable with D20.

13C NMR

- Aromatic Carbons: Multiple signals in the
downfield region (& 120-150 ppm). - Thiazole
Ring Carbons: Signals for C2, C4, and C5 of the
thiazole ring would appear in the aromatic
region, with the carbon bearing the hydroxyl
group (C4) and the carbon between the

heteroatoms (C2) expected at lower fields.[13]

IR Spectroscopy

- O-H Stretch: A broad absorption band in the
region of 3200-3600 cm~1. - C=N Stretch: A
characteristic absorption band around 1600-
1650 cm~1. - C=C Stretch (Aromatic): Multiple
sharp bands in the 1450-1600 cm~1 region. - C-
O Stretch: An absorption in the 1200-1300 cm™1

region.

Mass Spectrometry

- Molecular lon Peak (M*): A prominent peak at
m/z = 253.32, corresponding to the molecular
weight of the compound. - Fragmentation
Pattern: Expect fragmentation corresponding to
the loss of functional groups and cleavage of the

thiazole ring.

Reactivity and Chemical Properties

The chemical reactivity of 2,5-Diphenyl-1,3-thiazol-4-ol is dictated by the interplay of its

functional groups.

 Acidity of the Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated

by a suitable base.
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o Electrophilic Aromatic Substitution: The phenyl rings can undergo electrophilic substitution
reactions, with the substitution pattern influenced by the thiazole ring.

» Reactions of the Thiazole Ring: The thiazole ring itself can participate in various chemical
transformations, although it is generally stable due to its aromatic character.

o Tautomerism: As previously discussed, the keto-enol tautomerism is a key aspect of its
chemical behavior, influencing its reactivity in different chemical environments.

Biological Activities and Potential Applications

While specific biological studies on 2,5-Diphenyl-1,3-thiazol-4-ol are limited, the broader class
of thiazole derivatives is well-known for a wide range of pharmacological activities.[14][15][16]
This suggests that 2,5-Diphenyl-1,3-thiazol-4-ol could be a valuable scaffold for the
development of new therapeutic agents.

Potential biological activities include:

» Anticancer Activity: Many thiazole-containing compounds have demonstrated potent
anticancer properties by targeting various cellular pathways.[14]

» Antimicrobial Activity: The thiazole nucleus is a common feature in many antimicrobial
agents.[17][18]

» Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes,
including monoamine oxidase (MAO-B), which is relevant in the context of
neurodegenerative diseases.[19]

o Antioxidant Activity: Some thiazole derivatives have been reported to possess antioxidant
properties.[19]

Given the diverse biological roles of thiazoles, 2,5-Diphenyl-1,3-thiazol-4-ol and its derivatives
represent promising candidates for further investigation in drug discovery programs.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the
interaction of 2,5-Diphenyl-1,3-thiazol-4-ol with any particular signaling pathways. Elucidating
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such interactions would require dedicated biological and pharmacological studies.

Conclusion

2,5-Diphenyl-1,3-thiazol-4-ol is a fascinating heterocyclic compound with potential for various
applications, particularly in medicinal chemistry. Its synthesis can likely be achieved through the
well-established Hantzsch thiazole synthesis. A key feature of this molecule is its tautomeric
equilibrium with the corresponding keto form, which significantly impacts its physical and
chemical properties. While direct experimental data for this specific compound is scarce,
predictions based on structurally related molecules provide a solid foundation for future
research. The broad spectrum of biological activities associated with the thiazole scaffold
makes 2,5-Diphenyl-1,3-thiazol-4-ol a compelling target for further investigation and
development. Future studies should focus on optimizing its synthesis, thoroughly characterizing
its physical and spectroscopic properties, and exploring its biological activities and potential
mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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